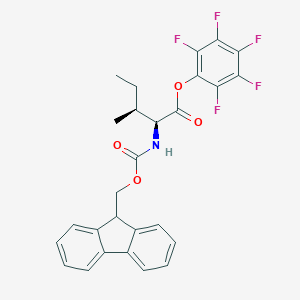

Fmoc-Ile-OPfp

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F5NO4/c1-3-13(2)24(26(34)37-25-22(31)20(29)19(28)21(30)23(25)32)33-27(35)36-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18,24H,3,12H2,1-2H3,(H,33,35)/t13-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZSBHSHLNJGPS-RZFZLAGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544410 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-89-1 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-isoleucin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-Ile-OPfp: A Comprehensive Technical Guide for Researchers

For immediate release: This technical whitepaper provides an in-depth analysis of the chemical properties, structure, and applications of Fmoc-Ile-OPfp (N-α-Fmoc-L-isoleucine pentafluorophenyl ester), a critical reagent in modern solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document offers a consolidated resource of quantitative data, detailed experimental protocols, and visual workflows to support advanced research and development.

Core Chemical and Physical Properties

This compound is a key building block in the synthesis of peptides, offering an activated form of the amino acid isoleucine that is readily incorporated into growing peptide chains.[1] Its chemical and physical properties are summarized below.

| Property | Value | References |

| CAS Number | 86060-89-1 | [1][2][3] |

| Molecular Formula | C27H22F5NO4 | [1][2][4] |

| Molecular Weight | 519.5 g/mol | [1][2][4] |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate | [1] |

| Melting Point | 73-75 °C | [3][5] |

| Appearance | White to off-white solid/powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][5] |

| Storage | Store at -20°C to 2-8°C | [1][3] |

Chemical Structure

The structure of this compound incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine of isoleucine and a pentafluorophenyl (Pfp) ester on the carboxylic acid. The Fmoc group provides a base-labile protecting group, while the Pfp ester is a highly reactive leaving group, facilitating efficient peptide bond formation.

Canonical SMILES: CCC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24[1]

InChIKey: FYZSBHSHLNJGPS-RZFZLAGVSA-N[3][5]

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a generalized, yet detailed, protocol for the incorporation of an this compound residue into a peptide chain immobilized on a solid support resin.

Materials and Reagents:

-

Fmoc-protected peptide-resin

-

This compound

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Coupling solvent: DMF

-

Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

HOBt (1-Hydroxybenzotriazole) - optional, but recommended to increase reactivity[6]

Protocol for a Single Coupling Cycle:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the deprotection step with fresh solution for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times), followed by IPA (2-3 times), and then DMF (3-5 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

Dissolve a 1.5 to 3-fold molar excess of this compound and an equimolar amount of HOBt (if used) in DMF.

-

Add the solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

-

Wash with DCM (2-3 times) and finally with DMF (2-3 times) to prepare for the next coupling cycle.

-

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid to be added to the peptide chain.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes and logical relationships in the use of this compound in solid-phase peptide synthesis.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Caption: Mechanism of Fmoc group removal by piperidine.

Applications in Research and Drug Development

This compound is a cornerstone reagent for the synthesis of peptides with therapeutic potential. Isoleucine, an essential amino acid with a branched, hydrophobic side chain, plays a crucial role in protein structure and function. The ability to efficiently incorporate isoleucine into synthetic peptides is vital for:

-

Drug Discovery: Synthesizing novel peptide-based drugs that target a wide array of diseases.

-

Biotechnology: Creating peptides for use in diagnostics, as research tools to probe protein-protein interactions, and for bio-conjugation.[7]

-

Custom Peptide Synthesis: Providing a fundamental building block for contract research organizations and academic labs that require specific peptide sequences for their studies.[7]

The use of activated esters like this compound has become popular in automated SPPS due to their stability and rapid reaction times, making them convenient for both small-scale manual synthesis and high-throughput peptide production.[6] The Fmoc strategy, in general, offers advantages over older methods, such as the Boc strategy, due to its milder deprotection conditions which minimize side reactions and are compatible with a wider range of sensitive amino acids.[]

References

introduction to Fmoc protected amino acids for SPPS

An In-depth Technical Guide to Fmoc-Protected Amino Acids for Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, enables the stepwise assembly of amino acids into a peptide chain while it is covalently attached to an insoluble resin support.[1] This methodology simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.[1] Within SPPS, two primary strategies have dominated the field: the Boc (tert-butyloxycarbonyl) and the Fmoc (9-fluorenylmethoxycarbonyl) approaches.

The Fmoc strategy, introduced by Carpino and Han in the 1970s and later adapted for solid-phase methods, has become the predominant choice for peptide synthesis in both academic and industrial settings.[2][3] Its popularity stems from the use of a base-labile Nα-amino protecting group, which allows for an orthogonal protection scheme in conjunction with acid-labile side-chain protecting groups.[4] This approach avoids the repeated use of strong acids required in Boc chemistry, offering milder overall conditions that are compatible with a wider range of sensitive and modified peptides, such as those with phosphorylation or glycosylation.[2][5] This guide provides a comprehensive technical overview of the core principles, chemical mechanisms, quantitative data, and experimental protocols central to the Fmoc SPPS methodology.

Core Principles of the Fmoc Strategy

The success of the Fmoc group lies in its unique chemical properties, which are perfectly suited for the iterative nature of SPPS.

-

Base Lability : The defining feature of the Fmoc group is its stability to acidic conditions while being rapidly cleaved by mild bases, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[4][6] The fluorenyl ring system makes the proton on the 9-position acidic, facilitating a β-elimination reaction under basic conditions.[4][7]

-

Orthogonality : In Fmoc SPPS, the Nα-Fmoc group is removed by a base, while the protecting groups for reactive amino acid side chains (e.g., tBu, Trt, Boc, Pbf) and the resin linker are stable to this base but labile to strong acid (typically trifluoroacetic acid, TFA).[2][7][8] This "orthogonality" ensures that only the N-terminal amine is deprotected at each cycle, allowing for precise, directional chain elongation.[2][4]

-

UV Absorbance for Monitoring : The fluorenyl group possesses a strong UV absorbance. The cleavage by-product, a dibenzofulvene-piperidine adduct, absorbs strongly around 301 nm, which allows for real-time, quantitative monitoring of the deprotection step.[2][9] This feature is invaluable for calculating the loading of the first amino acid and for ensuring reaction completion throughout the synthesis.[10]

Key Chemical Processes and Mechanisms

Fmoc Protection of Amino Acids

The first step in preparing for SPPS is the protection of the α-amino group of the amino acids. This is typically achieved by reacting the free amino acid with an activated Fmoc derivative, such as Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[4][11] Fmoc-OSu is often preferred as it minimizes the formation of hard-to-remove dipeptide by-products.[8]

The Fmoc Deprotection Mechanism

The removal of the Fmoc group is the critical first step in each cycle of peptide chain elongation. It is a two-step process initiated by a secondary amine base like piperidine.[12]

-

Proton Abstraction : The base abstracts the acidic proton from the C9 position of the fluorenyl ring.[9]

-

β-Elimination : This leads to a β-elimination reaction, which cleaves the carbamate bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate.[9][13] The DBF is then scavenged by excess piperidine to form a stable, UV-active adduct, preventing it from causing side reactions.[9][12]

The Fmoc SPPS Cycle Workflow

Peptide synthesis proceeds via a repeated cycle of deprotection, washing, coupling, and final washing. This iterative process is highly amenable to automation.[2]

Experimental Protocols

Protocol 1: Synthesis of an Fmoc-Amino Acid

This protocol describes a general procedure for the Nα-Fmoc protection of a free amino acid using Fmoc-OSu.[8]

Table 1: Reagents and Conditions for Fmoc-Amino Acid Synthesis

| Parameter | Value/Reagent | Notes |

|---|---|---|

| Amino Acid | 1.0 equivalent | --- |

| Fmoc-OSu | 1.05 equivalents | Preferred reagent to minimize dipeptide formation.[4] |

| Base | Sodium Bicarbonate (NaHCO₃) | Used to maintain basic pH. |

| Solvent System | Dioxane/Water or Acetone/Water | A biphasic system to dissolve both reactants. |

| Temperature | 0-5°C initially, then room temp. | Initial cooling controls the exothermic reaction. |

| Reaction Time | 4-24 hours | Varies depending on the specific amino acid. |

Procedure:

-

Dissolve the amino acid (1.0 eq.) in an aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in dioxane or acetone.

-

Cool the amino acid solution to 0-5°C in an ice bath.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC or HPLC.

-

Upon completion, dilute the mixture with water and perform an ether wash to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH ~2 with dilute HCl to precipitate the Fmoc-amino acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.[5]

Protocol 2: Fmoc Deprotection in SPPS

This protocol details the standard procedure for removing the Nα-Fmoc group from a resin-bound peptide.

Table 2: Kinetics of Fmoc Deprotection with Piperidine in DMF

| Piperidine Conc. | Half-life (t₁/₂) of Fmoc-Val | Time for 99.9% Removal |

|---|---|---|

| 5% in DMF | ~50 seconds | ~8.3 minutes |

| 20% in DMF | ~7 seconds | ~1.2 minutes |

Data synthesized from kinetic studies. Actual times may vary based on sequence and resin.[11]

Table 3: Standard Protocol for Fmoc Deprotection

| Step | Reagent/Solvent | Duration | Purpose |

|---|---|---|---|

| 1. Swell Resin | DMF | 30-60 min | Prepares the resin for reaction. |

| 2. Deprotection 1 | 20% Piperidine in DMF | 1-3 min | Initial rapid deprotection.[9] |

| 3. Drain | --- | --- | Removes by-products. |

| 4. Deprotection 2 | 20% Piperidine in DMF | 5-15 min | Ensures complete Fmoc removal.[1] |

| 5. Drain | --- | --- | --- |

| 6. Wash | DMF | 5-7 times | Thoroughly removes all traces of piperidine.[12] |

Procedure:

-

Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[5]

-

Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.

-

Agitate the resin for 1-3 minutes and then drain the solution.[9]

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 5-15 minutes.[1]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 cycles) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[12]

-

A qualitative Kaiser test can be performed on a few resin beads to confirm the presence of a free primary amine (a positive test results in a deep blue color).[9]

Protocol 3: Amino Acid Coupling with HBTU

This protocol describes a standard coupling procedure using HBTU, a highly efficient aminium-based coupling reagent.

Table 4: Comparison of Common Coupling Reagents for Fmoc SPPS

| Reagent | Type | Relative Speed | Racemization Risk | Notes |

|---|---|---|---|---|

| HATU | Aminium | Very Fast | Very Low | Highly efficient, especially for hindered couplings; expensive.[7][14] |

| HBTU | Aminium | Fast | Low | Widely used, cost-effective workhorse reagent.[7][15] |

| HCTU | Aminium | Very Fast | Very Low | Often more cost-effective than HATU with similar performance.[14][15] |

| PyBOP | Phosphonium | Fast | Low | By-products are non-carcinogenic; good alternative to aminium salts.[15] |

| DIC/Oxyma | Carbodiimide | Moderate | Low | Cost-effective; soluble urea by-product. Slower than onium salts.[15][16] |

Table 5: Standard HBTU/DIPEA Coupling Protocol

| Reagent | Equivalents (vs. resin loading) | Purpose |

|---|---|---|

| Fmoc-Amino Acid | 2-5 eq. | Building block for chain elongation. |

| HBTU | 1.9-4.9 eq. | Activates the carboxylic acid. |

| DIPEA (Base) | 4-10 eq. | Activates HBTU and neutralizes the protonated amine. |

| Solvent | DMF or NMP | Dissolves reagents and swells the resin. |

| Coupling Time | 15-60 min | Reaction time for peptide bond formation. |

Procedure:

-

Following Fmoc deprotection and washing (Protocol 2), ensure the resin is in DMF.

-

In a separate vial, dissolve the Fmoc-amino acid (e.g., 3 eq.) and HBTU (e.g., 2.9 eq.) in DMF.[17]

-

Add DIPEA (e.g., 6 eq.) to the activation vial and mix for 1-2 minutes (pre-activation).[17]

-

Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 15-60 minutes at room temperature.[1]

-

Monitor the reaction completion using a Kaiser test (a negative test indicates no remaining free amines).

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.[1]

Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the acid-labile side-chain protecting groups. This is typically accomplished by treating the peptide-resin with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[18]

Reactive cationic species are generated from the protecting groups during cleavage, which can modify nucleophilic residues like Trp, Met, Tyr, and Cys.[18] To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species.[18]

Table 6: Common TFA Cleavage Cocktails

| Reagent Cocktail | Composition (v/v/v) | Target Peptides / Notes |

|---|---|---|

| Standard (Reagent B) | TFA / H₂O / TIS (95:2.5:2.5) | General purpose for peptides without sensitive residues like Cys, Met, or Trp. TIS (triisopropylsilane) is a carbocation scavenger.[18][19] |

| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A more robust "universal" cocktail for peptides containing multiple sensitive residues. EDT (ethanedithiol) is a scavenger for Trt groups.[18] |

| TFA / TIS / EDT | TFA / TIS / EDT (95:2.5:2.5) | Effective for peptides containing Cys(Trt) and Arg(Pbf). |

Cleavage is typically performed for 2-4 hours at room temperature.

Conclusion

The Fmoc protection strategy is the cornerstone of modern solid-phase peptide synthesis, offering a robust, versatile, and highly efficient method for assembling peptides. Its advantages of mild deprotection conditions, orthogonality with acid-labile side-chain protecting groups, and the ability to monitor reactions in real-time have made it the preferred choice for synthesizing a vast array of peptides, from simple sequences to complex therapeutic proteins. A thorough understanding of the underlying chemical principles, quantitative parameters, and experimental protocols is essential for researchers, scientists, and drug development professionals to successfully leverage this powerful technology.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. benchchem.com [benchchem.com]

- 16. bachem.com [bachem.com]

- 17. benchchem.com [benchchem.com]

- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 19. chemistry.du.ac.in [chemistry.du.ac.in]

Fmoc-Ile-OPfp: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Ile-OPfp (N-α-(9-Fluorenylmethoxycarbonyl)-L-isoleucine pentafluorophenyl ester), a critical reagent in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, detailed experimental protocols for its use, and its applications in contemporary drug discovery and development.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 86060-89-1[1][2][3] |

| Molecular Weight | 519.5 g/mol [1][2][4] |

| Molecular Formula | C₂₇H₂₂F₅NO₄[1][2] |

| Appearance | White to off-white crystalline powder |

| Storage | Store at -20°C[2] |

Introduction to this compound in Peptide Synthesis

This compound is an activated ester of the amino acid isoleucine, protected at its α-amino group by the fluorenylmethoxycarbonyl (Fmoc) group. The pentafluorophenyl (Pfp) ester is a highly effective activating group due to the strong electron-withdrawing nature of the five fluorine atoms. This activation facilitates rapid and efficient amide bond formation during SPPS.[1] The use of pre-activated esters like this compound offers several advantages, including high reactivity, minimal racemization, and the convenience of using stable, crystalline solids, thus avoiding the need for in-situ coupling reagents that can lead to side reactions.[1]

Solid-Phase Peptide Synthesis (SPPS) Experimental Protocol

This section details a general protocol for the manual solid-phase synthesis of a peptide incorporating an isoleucine residue using this compound.

Materials:

-

Fmoc-protected amino acid resin (e.g., Wang resin, Rink Amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (typically 20%)

-

1-Hydroxybenzotriazole (HOBt) (optional, as a catalyst)[1]

-

Diisopropylethylamine (DIEA) (for pH adjustment if needed)

-

Washing solvents (DMF, DCM, isopropanol)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[5]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating it with a 20% piperidine solution in DMF for 15-30 minutes.[5] The resin is then thoroughly washed with DMF to remove piperidine and byproducts.

-

Coupling of this compound:

-

In a separate vial, dissolve 3-5 equivalents of this compound in DMF.[1]

-

(Optional) To accelerate the reaction, 3-5 equivalents of HOBt can be added to the this compound solution.[1]

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.[5] The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing: After the coupling is complete, the reaction solution is drained, and the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: Once the peptide chain is fully assembled, the terminal Fmoc group is removed using the piperidine solution as described in step 2.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours.[5]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried under vacuum.[1] The final product can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Signaling Pathways and Experimental Workflows

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical workflow of SPPS using Fmoc-protected amino acids.

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle.

Peptide Bond Formation Mechanism

The diagram below illustrates the mechanism of peptide bond formation using this compound. The nucleophilic attack by the free amino group of the resin-bound peptide on the activated carbonyl carbon of the Pfp ester leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond, releasing pentafluorophenol as a byproduct.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

The Principle of Activated Esters in Peptide Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of using activated esters in peptide coupling, a cornerstone of modern peptide synthesis. The guide details the underlying chemical mechanisms, compares various activating groups, provides quantitative data on efficiency and side reactions, and offers detailed experimental protocols for key procedures in both solution-phase and solid-phase peptide synthesis (SPPS).

Core Principles of Activated Ester Chemistry

Peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions that are incompatible with sensitive biomolecules. The activated ester strategy circumvents this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine.

The fundamental principle is a two-step process:

-

Activation: The carboxyl group of an N-protected amino acid is reacted with a coupling reagent to form a more reactive intermediate, the "activated ester." This intermediate can be a stable, isolable compound or generated in situ.

-

Coupling: The activated ester then readily reacts with the free amino group of another amino acid (or peptide) to form the desired peptide bond, releasing the activating group's alcohol or phenol as a byproduct.

This method offers a balance between reactivity and stability, which is crucial for minimizing side reactions, most notably racemization.[1]

The Role of Activating Groups and Additives

A wide variety of activating groups have been developed, each with distinct reactivity and stability profiles. The choice of activating group is critical and depends on factors such as the specific amino acids being coupled, the synthesis method (solid-phase or solution-phase), and the desired reaction kinetics.

Commonly used activating groups are derived from N-hydroxy compounds or substituted phenols. The electron-withdrawing nature of these groups enhances the leaving group potential of the ester moiety.

-

N-Hydroxysuccinimide (HOSu): Forms stable and isolable N-hydroxysuccinimide (NHS) esters, which are widely used in bioconjugation and peptide synthesis.[2]

-

Pentafluorophenol (PFP): Creates highly reactive pentafluorophenyl esters. The strong electron-withdrawing effect of the five fluorine atoms makes the pentafluorophenoxide an excellent leaving group, leading to rapid coupling times.[3][4]

-

1-Hydroxybenzotriazole (HOBt): A crucial additive used in conjunction with carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[2] HOBt reacts with the initial O-acylisourea intermediate to form an OBt active ester. This intermediate is highly reactive yet less prone to racemization than the O-acylisourea itself.[5][6]

-

1-Hydroxy-7-azabenzotriazole (HOAt): An analogue of HOBt that forms even more reactive OAt esters. The nitrogen atom in the pyridine ring further enhances the electron-withdrawing properties, leading to faster coupling and superior racemization suppression, especially in difficult couplings.[5][7]

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive alternative to HOBt and HOAt that also provides high coupling rates and low racemization when used with carbodiimides.[2]

The general mechanism for carbodiimide-mediated activation with an additive like HOBt is a key concept in modern peptide synthesis.

Signaling Pathway: General Mechanism of Carbodiimide/HOBt Activation

References

- 1. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. EP3037430A1 - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Fmoc Deprotection and Coupling Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a foundational technique in modern peptide chemistry, enabling the construction of complex peptide sequences with high fidelity. The cyclical nature of SPPS, characterized by the sequential removal of the N-terminal Fmoc group and the subsequent coupling of the next amino acid, dictates the overall efficiency and purity of the final peptide product. A thorough understanding of the underlying chemical mechanisms of these two critical steps is paramount for troubleshooting, optimization, and the successful synthesis of target peptides.

This technical guide provides a comprehensive exploration of Fmoc deprotection and amino acid coupling, detailing the reaction mechanisms, key reagents, quantitative parameters, and established experimental protocols.

The Fmoc Deprotection Mechanism: A Base-Catalyzed Elimination

The removal of the base-labile Fmoc protecting group is a critical step that must proceed to completion to avoid the formation of deletion sequences, which are often difficult to separate from the desired peptide.[1] The process is a base-catalyzed β-elimination reaction.[1][2]

The mechanism involves two primary steps:

-

Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[2][3][4]

-

β-Elimination: This abstraction initiates an E1cB-like elimination, leading to the cleavage of the C-O bond and the formation of a highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide.[2][4]

-

Dibenzofulvene Adduct Formation: The liberated dibenzofulvene is a reactive electrophile that is subsequently trapped by the excess secondary amine (e.g., piperidine) to form a stable adduct.[1][2][3] This scavenging step is crucial as it drives the equilibrium of the deprotection reaction towards completion.[2]

The formation of the stable dibenzofulvene-piperidine adduct is advantageous for monitoring the progress of the deprotection reaction, as it has a strong UV absorbance at approximately 301 nm.[1][5]

Reagents for Fmoc Deprotection

While piperidine is the most common reagent for Fmoc removal, other bases can also be employed, each with its own set of advantages and disadvantages.

| Reagent | Typical Concentration | Notes |

| Piperidine | 20% (v/v) in DMF | The most widely used and effective reagent for rapid deprotection.[3][6] Its use can sometimes lead to side reactions like aspartimide formation.[2][7] |

| Piperazine/DBU | Lower quantities | Can be used as an alternative to piperidine.[8] |

| 4-Methylpiperidine (4-MP) | 5-20% (v/v) in DMF | A greener alternative to piperidine with comparable efficiency in some cases.[8][9] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-2% in DMF (often with 5% piperidine) | A stronger, non-nucleophilic base that can accelerate deprotection, but may increase the risk of side reactions.[6][10] |

Kinetics of Fmoc Deprotection

The rate of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and the specific amino acid residue.[2][11] Steric hindrance around the N-terminus can also affect the reaction kinetics.

| Amino Acid | Deprotection Reagent | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min |

| Fmoc-L-Leucine-OH | 4-Methylpiperidine (4MP) | ~80 | >95 | >99 |

| Piperidine (PP) | ~80 | >95 | >99 | |

| Piperazine (PZ) | ~80 | >95 | >99 | |

| Fmoc-L-Arginine(Pbf)-OH | 4-Methylpiperidine (4MP) | <40 | ~70 | >90 |

| Piperidine (PP) | <40 | ~70 | >90 | |

| Piperazine (PZ) | <30 | ~60 | ~85 |

Data interpreted from graphical representations in the source.[10]

The Coupling Mechanism: Forming the Peptide Bond

Following the complete removal of the Fmoc group, the newly liberated N-terminal amine of the resin-bound peptide is ready to form a peptide bond with the carboxyl group of the incoming Fmoc-protected amino acid. This amide bond formation is not spontaneous and requires the activation of the carboxylic acid.[12][13]

The coupling process generally involves two steps:

-

Activation of the Carboxyl Group: A coupling reagent is used to convert the carboxylic acid of the incoming amino acid into a more reactive species, such as an active ester or an acylphosphonium salt.[12][14] This activation makes the carboxyl carbon more electrophilic.

-

Nucleophilic Attack: The free N-terminal amine of the peptide on the solid support acts as a nucleophile, attacking the activated carboxyl carbon of the incoming amino acid. This attack results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond and releases the activating group.[15]

Major Classes of Coupling Reagents

A wide array of coupling reagents has been developed to achieve high coupling efficiencies and minimize side reactions, particularly racemization.[12][14] These can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

| Class | Reagent Examples | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | DCC, DIC, EDC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13] | Effective and widely used. EDC and its urea byproduct are water-soluble, simplifying workup in solution-phase synthesis.[12][13] | DCC can form an insoluble dicyclohexylurea byproduct that can be difficult to remove.[16] Can lead to racemization and N-acylurea formation.[12] |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Form active esters (e.g., OBt or OAt esters) that are highly reactive.[17][18] | High reactivity, especially for sterically hindered amino acids.[16][18] PyBOP byproducts are non-carcinogenic, unlike those from BOP.[18] | Solutions of phosphonium reagents in DMF have moderate stability.[17] |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Also form active esters.[16][17] HATU, for example, generates highly reactive OAt esters.[17][18] | Exceptionally stable in DMF solutions, making them ideal for automated synthesizers.[17] Very efficient with rapid reaction kinetics and low racemization tendency.[16][18] |

The Role of Additives

To suppress racemization and improve coupling efficiency, additives are often used in conjunction with coupling reagents.[14] These additives are typically N-hydroxy compounds that can react with the activated amino acid to form a less reactive but more stable active ester, which is less prone to racemization.

| Additive | Full Name | Function |

| HOBt | 1-Hydroxybenzotriazole | Reduces racemization and is often used with carbodiimides.[12] |

| HOAt | 1-Hydroxy-7-azabenzotriazole | More effective than HOBt at preventing racemization, especially in challenging couplings.[17] |

| Oxyma Pure® | Ethyl 2-cyano-2-(hydroximino)acetate | A non-explosive alternative to HOBt and HOAt that has shown high efficiency.[12][17] |

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol describes a typical two-step deprotection procedure for a resin-bound peptide.[5][19][20]

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[5]

-

Drain the DMF from the resin.

-

First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[5][20] Agitate the slurry for 1-3 minutes at room temperature.[20]

-

Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for an additional 5-10 minutes at room temperature to ensure complete removal of the Fmoc group.[5]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5] The resin is now ready for the next coupling step.[20]

Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

This protocol allows for the quantitative monitoring of Fmoc removal.[1][5]

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Collected filtrate from the deprotection steps

-

DMF (for blank and dilution)

Procedure:

-

During the deprotection steps (Protocol 3.1, steps 4 and 7), collect the filtrate.[5]

-

Combine the filtrates and dilute to a known volume with DMF in a volumetric flask. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[20]

-

Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[5]

-

Use DMF as a blank to zero the spectrophotometer.[20]

-

Measure the absorbance of the diluted filtrate.

-

Calculate the amount of cleaved Fmoc group using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient of the DBF-piperidine adduct) is approximately 7800 M⁻¹cm⁻¹.[20]

Standard Amino Acid Coupling Protocol

This protocol describes a typical coupling reaction using an aminium/uronium salt-based coupling reagent.[21][22]

Materials:

-

Deprotected peptide-resin

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)

-

Hindered base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)

-

High-purity, amine-free DMF

Procedure:

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF. Add the hindered base (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.[21][22]

-

Coupling Reaction: Add the activation solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours.[21][22] The reaction time may vary depending on the specific amino acids being coupled.

-

Monitoring: Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.[21][22] A negative result (e.g., yellow beads in the Kaiser test) indicates complete coupling.[22]

-

If the coupling is incomplete, a second coupling (recoupling) with a fresh activation solution may be necessary.[22]

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[21]

Visualizing the Mechanisms and Workflows

Fmoc Deprotection Mechanism

Caption: The mechanism of Fmoc deprotection by piperidine.

Amino Acid Coupling Mechanism

References

- 1. benchchem.com [benchchem.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. bachem.com [bachem.com]

- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 14. peptide.com [peptide.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. peptide.com [peptide.com]

- 17. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 18. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 19. peptide.com [peptide.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-Isoleucine Pentafluorophenyl Ester for Solid-Phase Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. The most prevalent strategy employed today is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methodology, which relies on the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups for side-chain protection. A critical step in this iterative process is the formation of the peptide bond, which requires the activation of the C-terminal carboxyl group of the incoming amino acid.

Fmoc-isoleucine pentafluorophenyl ester (Fmoc-Ile-OPfp) is a pre-activated form of Fmoc-isoleucine, designed for direct use in SPPS coupling steps. These pentafluorophenyl (Pfp) esters are highly reactive acylating agents, offering significant advantages in terms of reaction speed, efficiency, and suppression of common side reactions.[1] This guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols for the effective application of this compound in solid-phase synthesis.

Core Principles: The Chemistry of Pentafluorophenyl Esters

The utility of this compound stems from the chemical properties of the pentafluorophenyl group. The five highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect on the phenyl ring, making the pentafluorophenoxy group an excellent leaving group.[2][3] This potent activation facilitates the nucleophilic attack by the free N-terminal amine of the growing peptide chain anchored to the solid support, leading to rapid and efficient amide bond formation under mild conditions.[2]

Key Advantages:

-

High Reactivity and Rapid Kinetics: Pfp esters are among the most reactive active esters used in peptide synthesis, significantly reducing the required coupling times.[1][4] This high reactivity is beneficial for minimizing or eliminating undesirable side reactions.[1][3][4]

-

Pre-activated and Stable: As stable, crystalline solids, Fmoc-amino acid Pfp esters can be prepared in advance, offering convenience and avoiding the need for in-situ activation, which can introduce byproducts from coupling reagents.[2][5]

-

Reduced Racemization: The rapid coupling rates help to minimize the risk of racemization, a critical consideration for maintaining the stereochemical integrity of the peptide, especially with sensitive amino acids.[5][6]

-

Catalyst Compatibility: The coupling reaction can be further accelerated by the addition of 1-hydroxybenzotriazole (HOBt) as a catalyst.[2][5][6]

-

Effectiveness in Difficult Couplings: The high reactivity makes Pfp esters particularly effective for sterically hindered couplings, where standard methods might be sluggish.[5]

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound, providing a basis for experimental design and comparison with other reagents.

Table 1: Physicochemical Properties of Fmoc-Isoleucine Pentafluorophenyl Ester

| Property | Value | Reference |

|---|---|---|

| CAS Number | 86060-89-1 | [7][8] |

| Molecular Formula | C₂₇H₂₂F₅NO₄ | [7][8] |

| Molecular Weight | 519.5 g/mol | [7] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 145-147 °C (for Fmoc-Ile-OH) |

| Purity (Typical) | ≥98.0% |[7] |

Table 2: Relative Coupling Rate of Active Esters

| Active Ester Type | Abbreviation | Relative Rate | Reference |

|---|---|---|---|

| Pentafluorophenyl ester | OPfp | 111 | [1][3][4] |

| Pentachlorophenyl ester | OPcp | 3.4 | [3][4] |

| p-Nitrophenyl ester | ONp | 1 |[3][4] |

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of this compound in SPPS.

Protocol 1: Preparation of Fmoc-Isoleucine Pentafluorophenyl Ester

This protocol describes the synthesis of this compound from its corresponding Nα-protected amino acid.[5]

Materials:

-

Fmoc-L-isoleucine (Fmoc-Ile-OH)

-

Pentafluorophenyl trifluoroacetate (PFP-TFA)

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve Fmoc-Ile-OH (1 equivalent) in anhydrous DCM.

-

Add pyridine (1.2 equivalents) to the solution and stir.

-

Slowly add pentafluorophenyl trifluoroacetate (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring completion by Thin-Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an EtOAc/hexane mixture to yield the pure this compound ester.[5]

Protocol 2: Solid-Phase Coupling using this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide chain on a 0.1 mmol scale.[5]

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

1-Hydroxybenzotriazole (HOBt) (optional)

-

Dichloromethane (DCM)

-

Manual synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a second portion of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) in DMF (2-3 mL).

-

(Optional) To catalyze the reaction, add HOBt (3 equivalents, 0.3 mmol) to the amino acid solution.[5]

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.[5]

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling may be repeated.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.[5]

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle of deprotection or for final cleavage.

-

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the removal of side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5] or simpler TFA/TIS/water [95:2.5:2.5])[9]

-

Cold diethyl ether (Et₂O)

-

Centrifuge and centrifuge tubes

Procedure:

-

Place the dried peptide-resin into a reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (approx. 1-2 mL per 100 mg of resin).[10]

-

Allow the mixture to stand at room temperature for 1.5 to 3 hours with occasional agitation.[9][10]

-

Filter the cleavage solution away from the resin beads into a cold centrifuge tube.[5]

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a larger tube of cold diethyl ether (10-20 times the volume).[5][10]

-

Incubate at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation and carefully decant the ether.[5]

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Visualizations

The following diagrams illustrate the key workflows and mechanisms involved in using this compound for SPPS.

Conclusion

Fmoc-isoleucine pentafluorophenyl ester is a highly efficient, pre-activated amino acid derivative that offers significant advantages for solid-phase peptide synthesis. Its high reactivity leads to rapid coupling times, minimizes the risk of racemization, and proves effective for challenging sequences, including sterically hindered couplings. The convenience of using a stable, crystalline solid without the need for in-situ activation streamlines the SPPS workflow. By understanding the core principles and employing the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively leverage this compound to synthesize complex peptides with high purity and yield.

References

- 1. benchchem.com [benchchem.com]

- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pentafluorophenol and its derivatives [en.highfine.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. apexbt.com [apexbt.com]

- 8. peptide.com [peptide.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

The Strategic Advantage of Pre-activated Fmoc-Amino Acids in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, purity, and reliability is paramount. The choice of amino acid activation strategy is a critical determinant of success, directly impacting coupling yields, reaction times, and the prevalence of undesirable side reactions. While in-situ activation methods have long been the standard, the use of pre-activated Fmoc-amino acids, particularly as active esters, offers a compelling alternative with distinct advantages. This technical guide provides a comprehensive overview of the benefits of employing pre-activated Fmoc-amino acids, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform and guide researchers in optimizing their peptide synthesis workflows.

The Core Principle: Shifting the Activation Step

Standard Fmoc-SPPS protocols involve the in-situ activation of the carboxylic acid of an incoming Fmoc-amino acid within the reaction vessel, immediately followed by coupling to the free amine of the resin-bound peptide chain. This is typically achieved using reagents like HBTU, HATU, or DIC/HOBt.[1][2][3] In contrast, the pre-activation strategy involves the synthesis and isolation of stable, activated forms of Fmoc-amino acids, most commonly as active esters, prior to their introduction into the SPPS workflow.[4][5] This fundamental shift in methodology provides greater control over the activation process and can lead to significant improvements in the overall synthesis outcome.

Quantitative Comparison: Pre-activated vs. In-situ Activation

The primary advantages of using pre-activated Fmoc-amino acids are evident when comparing key performance metrics against common in-situ activation methods. The following tables summarize available data on coupling efficiency, racemization, and the formation of common side products.

Table 1: Comparison of Coupling Efficiency and Reaction Times

| Activation Method | Amino Acid/Sequence | Coupling Time | Coupling Efficiency (%) | Reference |

| Pre-activated | ||||

| Fmoc-AA-OPfp | General | 1-2 hours | >99% | [4] |

| Fmoc-AA-OPfp + HOBt | General | < 1 hour | >99% | [4] |

| Fmoc-AA-ODhbt | General | Rapid | High | [5] |

| In-situ Activation | ||||

| HBTU | General | 10-30 min | High | [6] |

| HATU | Sterically Hindered (Aib) | 30 min - 2 hours | High (>95%) | [5] |

| HBTU | Sterically Hindered (Aib) | 2-4 hours | Lower than HATU | [5] |

| DIC/HOBt | General | 1-2 hours | Variable | [7] |

Table 2: Comparison of Racemization/Epimerization Levels

| Activation Method | Amino Acid | Racemization/Epimerization (%) | Reference |

| Pre-activated | |||

| Fmoc-AA-OPfp | General | Low | [4] |

| Fmoc-AA-ODhbt | General | Low | [8] |

| In-situ Activation | |||

| HATU/DIPEA | Fmoc-His(Trt)-OH | ~1.8% (5 min pre-activation) | [9] |

| HCTU/6-Cl-HOBt/DIPEA | Fmoc-His(Trt)-OH | 7.8% (5 min pre-activation) | [9] |

| HCTU/6-Cl-HOBt/DIPEA | Fmoc-His(MBom)-OH | 0.3% (5 min pre-activation) | [9] |

| HATU/HOAt/NMM | Fmoc-Ser(Trt)-OH | 37.6% (3 hours pre-activation) | [10] |

Table 3: Impact on Common Side Reactions

| Side Reaction | Activation Strategy | Observation | Reference |

| Aspartimide Formation | Use of sterically hindered Asp protecting groups (e.g., Fmoc-Asp(OMpe)-OH) with standard activation | Significantly reduced aspartimide formation | [11] |

| Pre-activated Fmoc-Asp(OR)-OPfp | Can potentially reduce side reactions by ensuring rapid coupling | [4] | |

| Diketopiperazine (DKP) Formation | Use of pre-activated Fmoc-dipeptide-OPfp | Bypasses the susceptible dipeptide stage on the resin | [5] |

| Rapid coupling post-deprotection | Minimizes time for intramolecular cyclization | [11] | |

| Guanidinylation | Pre-activation of Fmoc-Arg(Pbf)-OH | Avoids reaction of uronium reagents (TBTU, TATU) with the free amine on the resin | [5] |

Key Benefits of Pre-activated Fmoc-Amino Acids

Enhanced Coupling Efficiency and Speed

Pre-activated esters, such as pentafluorophenyl (OPfp) esters, are highly reactive due to the electron-withdrawing nature of the activating group.[4] This high reactivity facilitates rapid and complete amide bond formation, which is particularly beneficial for sterically hindered amino acids or "difficult" sequences that are prone to incomplete coupling with standard in-situ methods.[4][5] The addition of a catalyst like 1-hydroxybenzotriazole (HOBt) can further accelerate the coupling reaction.[4]

Minimized Racemization

Racemization of the chiral center of the amino acid is a significant concern during activation. The formation of a 5(4H)-oxazolone intermediate is a common pathway for racemization.[5][12] Pre-activated Fmoc-amino acid esters are generally stable crystalline solids, and their use can minimize racemization by avoiding prolonged exposure to the basic conditions and activating agents present during in-situ activation, which can promote oxazolone formation.[4][9] This is especially critical for sensitive amino acids like histidine and cysteine.[9]

Suppression of Side Reactions

The clean and rapid nature of coupling with pre-activated esters helps to suppress various side reactions:

-

Aspartimide Formation: This intramolecular cyclization of aspartic acid residues is a notorious side reaction in Fmoc-SPPS, catalyzed by the basic conditions of deprotection.[11] While the primary strategy to combat this is the use of sterically hindered side-chain protecting groups, ensuring a rapid and efficient coupling of the subsequent amino acid minimizes the exposure time of the deprotected Asp-containing peptide to conditions that favor this side reaction.

-

Diketopiperazine (DKP) Formation: The cyclization of the N-terminal dipeptide to form a diketopiperazine and its subsequent cleavage from the resin is a major source of yield loss, particularly with sequences containing proline or glycine at the C-terminus.[5][11] The use of pre-activated Fmoc-dipeptide esters allows for the direct coupling of a dipeptide, bypassing the vulnerable dipeptidyl-resin stage.

-

Guanidinylation of the N-terminus: Uronium-based in-situ activating agents like HBTU and HATU can react with the free amine of the peptide-resin to form a guanidinium byproduct.[5] Using pre-activated esters eliminates the presence of these reagents in the coupling step, thus preventing this side reaction.

Convenience and Reproducibility

Pre-activated Fmoc-amino acids are often stable, crystalline solids that can be prepared in advance, purified, and stored.[4] This allows for better quality control and consistency in the synthesis process, as the activation step is separated from the coupling step. It also simplifies the automation of SPPS, as it eliminates the need for the on-synthesizer preparation of the activated species.

Experimental Protocols

Preparation of Fmoc-Amino Acid Pentafluorophenyl (OPfp) Esters

Materials:

-

Fmoc-amino acid (1 equivalent)

-

Pentafluorophenyl trifluoroacetate (1.1 equivalents)

-

Pyridine or Diisopropylethylamine (DIEA) (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the Fmoc-amino acid in anhydrous DCM or THF.

-

Add pyridine or DIEA and stir for 10 minutes at room temperature.

-

Slowly add pentafluorophenyl trifluoroacetate to the mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC.

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an EtOAc/hexanes mixture to yield the pure Fmoc-amino acid-OPfp ester.[4]

Solid-Phase Peptide Synthesis using Pre-activated Fmoc-Amino Acid-OPfp Esters

This protocol outlines a manual SPPS cycle on a 0.1 mmol scale.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide, Wang)

-

20% piperidine in DMF

-

DMF (peptide synthesis grade)

-

DCM (peptide synthesis grade)

-

Fmoc-amino acid-OPfp ester (3-5 equivalents)

-

HOBt (optional, 3-5 equivalents)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid-OPfp ester (and optional HOBt) in DMF.

-

Add the solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution.

-

-

Washing: Wash the resin with DMF (5 x 10 mL).

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a recoupling step may be necessary.

-

Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[4]

-

Mechanistic and Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the key chemical transformations and experimental workflows.

Conclusion

The use of pre-activated Fmoc-amino acids represents a strategic enhancement to the standard solid-phase peptide synthesis workflow. By isolating the activation step, researchers can leverage the benefits of highly reactive and stable intermediates to achieve faster coupling times, higher yields, and a significant reduction in racemization and other common side reactions. While the initial preparation of active esters requires an additional synthetic step, the downstream advantages in terms of purity, reliability, and efficiency, particularly for the synthesis of complex and sterically hindered peptides, make this approach a valuable tool for researchers, scientists, and drug development professionals. The adoption of pre-activation strategies can lead to more robust and reproducible peptide synthesis, ultimately accelerating research and development timelines.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Ile-OPfp: A Technical Guide to Solubility and Stability for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of peptide synthesis reagents is paramount for successful and reproducible outcomes. This in-depth technical guide focuses on the solubility and stability of N-α-Fmoc-L-isoleucine pentafluorophenyl ester (Fmoc-Ile-OPfp), a widely utilized activated amino acid in solid-phase peptide synthesis (SPPS).

This compound is favored for its high reactivity, which facilitates efficient amide bond formation and minimizes racemization, particularly in sterically hindered couplings.[1] While valued for its performance, its solubility and stability are critical parameters that require careful consideration during peptide synthesis workflows.

Physicochemical Properties

| Property | Data | Reference |

| Molecular Formula | C₂₇H₂₂F₅NO₄ | |

| Molecular Weight | 519.46 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| CAS Number | 86060-89-1 |

Solubility Profile

Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the general characteristics of Fmoc-amino acid pentafluorophenyl esters, a qualitative and comparative solubility profile can be established. These compounds are generally soluble in polar aprotic solvents commonly used in peptide synthesis.

It is crucial to note that Fmoc-amino acids, in general, exhibit greater decomposition over extended periods when dissolved in N-methylpyrrolidone (NMP) as opposed to dimethylformamide (DMF).[2]

Table of Qualitative Solubility:

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | Soluble | Common solvent for SPPS.[2] Impurities like dimethylamine can arise from DMF breakdown, potentially cleaving the Fmoc group.[2] |

| N-Methylpyrrolidone (NMP) | Soluble | Efficiently solvates the peptide resin and can improve coupling yields.[2] |

| Dichloromethane (DCM) | Soluble | Often used in Boc-based SPPS; less common in Fmoc chemistry due to slow reaction with piperidine.[2] |

| Tetrahydrofuran (THF) | Soluble | Can be used for the synthesis of Fmoc-amino acid-OPfp esters.[1] |

| Ethyl Acetate (EtOAc) | Soluble | Used during the workup and purification of Fmoc-amino acid-OPfp esters.[1] |

| Water | Insoluble | The hydrophobic nature of the Fmoc group and the pentafluorophenyl ester renders it insoluble in aqueous solutions. |

For novel or "greener" solvents, the solubility of various Fmoc-amino acids has been evaluated and can provide an estimation for this compound. For instance, most Fmoc-protected amino acids show high solubility (>0.9 M) in PolarClean (ethyl-5-(dimethylamino)-2-methyl-5-oxopentanoate).

Stability Data

The stability of this compound is a critical factor influencing its storage and handling, as well as its efficacy in peptide synthesis.

Solid-State Stability: As a crystalline solid, this compound is stable for prolonged periods when stored under appropriate conditions (cool and dry).[3]

Solution-State Stability and Hydrolysis: In solution, the stability of this compound is limited. The primary degradation pathway is hydrolysis of the active ester, which reverts the compound to Fmoc-Ile-OH and pentafluorophenol. This process is accelerated by the presence of water. Therefore, it is recommended to use solutions of this compound soon after preparation.[4]

The rate of hydrolysis of active esters is dependent on the amino acid side chain. Amino acids with β- and/or γ-branched side chains, such as isoleucine, tend to have much slower hydrolysis rates compared to amino acids like arginine.[5] This suggests that the active ester of this compound is relatively stable against rapid hydrolysis during a coupling reaction.[5]

Stability of the Fmoc Protecting Group: The Fmoc group itself is labile under basic conditions, which is the principle behind its removal during SPPS, typically with piperidine. It is generally stable under acidic conditions. The Fmoc group has limited stability towards tertiary amines like diisopropylethylamine (DIEA), with the stability being dependent on the base concentration, solvent, and temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the general procedure for synthesizing Fmoc-amino acid-OPfp esters.

Materials:

-

Fmoc-L-isoleucine (Fmoc-Ile-OH)

-

Pentafluorophenol

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve Fmoc-Ile-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution and stir at 0°C for 1 hour, then at room temperature for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in EtOAc and wash sequentially with 5% HCl, water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an EtOAc/hexane mixture to yield pure this compound.[1]

Protocol 2: General Procedure for Evaluating Solution Stability (Hydrolysis)

This protocol can be used to assess the stability of this compound in a given solvent over time.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mobile phases for HPLC (e.g., acetonitrile and water with 0.1% TFA)

Procedure:

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

At time zero (t=0), immediately inject an aliquot of the solution onto the HPLC system to obtain an initial purity profile.

-

Store the stock solution under defined conditions (e.g., room temperature, protected from light).

-

At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution onto the HPLC system.

-

Analyze the chromatograms to determine the percentage of remaining this compound and the formation of degradation products (primarily Fmoc-Ile-OH).

-

Plot the percentage of intact this compound against time to determine its stability profile in the chosen solvent.

Visualizations

Caption: Synthesis of this compound.

Caption: SPPS workflow using this compound.

References

An In-depth Technical Guide to the Basic Handling and Storage of Fmoc-Ile-OPfp

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential practices for the proper handling and storage of N-α-(9-Fluorenylmethoxycarbonyl)-L-isoleucine pentafluorophenyl ester (Fmoc-Ile-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is paramount for ensuring the integrity of the reagent, the success of synthetic protocols, and the safety of laboratory personnel.

Core Chemical and Physical Properties

This compound is a pre-activated form of the amino acid isoleucine, designed for efficient coupling in peptide synthesis. The pentafluorophenyl (PFP) ester group is a highly effective activating group, facilitating rapid and efficient amide bond formation with minimal racemization.

Quantitative Data Summary

While specific quantitative data for this compound can vary slightly between suppliers, the following tables provide typical specifications and data for the closely related and precursor compound, Fmoc-Ile-OH, which serve as a valuable reference.

| Property | Typical Value (this compound) | Reference Compound Value (Fmoc-Ile-OH) |

| Molecular Formula | C₂₇H₂₂F₅NO₄ | C₂₁H₂₃NO₄ |

| Molecular Weight | 519.5 g/mol | 353.41 g/mol |

| Appearance | White to off-white solid | White crystalline powder |

| Purity (HPLC) | ≥98.0%[1] | ≥98.0% |

| Melting Point | Not consistently reported | 145-147 °C |

| Optical Activity | Not consistently reported | [α]²⁰/D −12±1°, c = 1% in DMF |

| Storage Temperature | -20°C[1] | 2-8°C |

Handling and Storage Protocols

Proper handling and storage are crucial to prevent degradation of this compound and ensure its reactivity in peptide synthesis.

Storage Recommendations

-

Short-term Storage: For routine use, store this compound at 2-8°C in a tightly sealed container to protect it from moisture.

-

Long-term Storage: For extended periods, it is recommended to store the compound at -20°C.[1]

-

Protection from Moisture: this compound is sensitive to moisture, which can lead to hydrolysis of the active ester. Always store it in a desiccator or a dry, inert atmosphere.

-

Solutions: Solutions of this compound are not recommended for long-term storage and should be used soon after preparation.[1]

Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

-

Weighing: To minimize exposure and prevent contamination, weigh the required amount of this compound in a fume hood.

-

Dispensing: Use clean, dry spatulas and glassware to handle the compound. Avoid introducing any moisture.